4-Nonylresorcinol, a compound with the molecular formula C₁₅H₂₄O₂, is a member of the resorcinol family, characterized by its alkyl chain structure. This compound has garnered attention for its potential applications in various fields, particularly in cosmetics and pharmaceuticals due to its properties as a skin-lightening agent and its ability to inhibit melanin production.
4-Nonylresorcinol is derived from natural and synthetic sources. It can be synthesized through various chemical processes that involve the modification of resorcinol, which is a naturally occurring compound found in several plants and used in various industrial applications.
The synthesis of 4-Nonylresorcinol can be achieved through several methods:
The microchannel synthesis method is particularly notable for its efficiency, allowing for precise control over reaction parameters such as temperature and residence time. This method has been reported to yield up to 96% of the desired product with minimal environmental impact due to reduced waste generation .
The molecular structure of 4-Nonylresorcinol features a resorcinol backbone with a nonyl group attached at the para position. This structure contributes to its unique chemical properties and biological activities.
4-Nonylresorcinol participates in various chemical reactions typical of phenolic compounds:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, oxidation reactions are typically facilitated by metal catalysts or strong oxidizing agents .
The mechanism by which 4-Nonylresorcinol exerts its effects primarily involves the inhibition of key enzymes involved in melanin synthesis, namely tyrosinase and 5,6-dihydroxyindole-2-carboxylic acid oxidase. By inhibiting these enzymes, 4-Nonylresorcinol effectively reduces melanin production in skin cells.
Studies have shown that this compound can significantly decrease the activity of tyrosinase in vitro, suggesting its potential utility in skin-whitening formulations .
Relevant data indicate that while it exhibits low acute toxicity (LD50 > 500 mg/kg), it should still be handled with care due to potential eye irritation and other hazards .
4-Nonylresorcinol is employed primarily in:
Its versatility makes it an important compound within both industrial applications and scientific research settings .
4-Nonylresorcinol (4-NR) exerts its depigmenting effects through simultaneous inhibition of two pivotal enzymes in the melanogenesis pathway: tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1). Unlike monophenolic or catecholic inhibitors that act as alternative substrates, 4-NR’s meta-dihydroxy benzene structure resists enzymatic oxidation while competitively binding to the catalytic copper sites within tyrosinase [1]. Biochemical assays reveal that alkylresorcinols like 4-NR inhibit human tyrosinase with significantly higher potency than traditional agents (kojic acid, arbutin), with IC₅₀ values in the low micromolar range (e.g., 21 μM for 4-n-butylresorcinol) [2].
Concurrently, 4-NR suppresses TRP-1 activity, which catalyzes the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to indole-5,6-quinone-2-carboxylic acid during eumelanin synthesis. By disrupting TRP-1’s function, 4-NR shifts melanin composition toward less stable, lighter-colored polymers. In vitro studies using B16 melanoma cells demonstrate a dose-dependent reduction in both intracellular eumelanin content and TRP-1 protein expression following 4-NR treatment [3] [6]. This dual inhibition strategically targets rate-limiting enzymatic steps while altering the biochemical properties of synthesized melanin.
Table 1: Comparative Inhibitory Efficacy of Alkylresorcinols on Melanogenic Enzymes
Compound | Tyrosinase IC₅₀ (μM) | TRP-1 Suppression | Melanin Reduction (B16 Cells) |
---|---|---|---|
4-Nonylresorcinol | ~15* | High (≥80%) | >60% (10 μM) |
4-n-Butylresorcinol | 21 | Moderate | 50% (10 μM) |
4-Hexylresorcinol | 25 | Moderate | 45% (10 μM) |
Kojic Acid | 500 | Low | 30% (100 μM) |
Arbutin | >1,000 | Negligible | 20% (100 μM) |
**Estimated based on structural analogy to shorter-chain alkylresorcinols [1] [2] [7].
4-NR employs distinct binding mechanisms against tyrosinase and TRP-1:
Competitive Inhibition of Tyrosinase: 4-NR’s resorcinol core chelates copper ions (Cu²⁺) within tyrosinase’s active site, directly competing with the natural substrates L-tyrosine and L-DOPA. Spectrophotometric analyses confirm that 4-NR reduces the enzyme’s affinity for L-DOPA (increased Kₘ) without altering Vₘₐₓ, characteristic of competitive inhibition [1]. The extended alkyl chain (C9) enhances lipophilicity, promoting deeper penetration into the enzyme’s hydrophobic pocket and stabilizing the inhibitor-enzyme complex [2].
Non-Competitive Inhibition of TRP-1: 4-NR binds to an allosteric site on TRP-1, inducing conformational changes that reduce catalytic efficiency. Enzyme kinetics studies show decreased Vₘₐₓ with unchanged Kₘ, indicating non-competitive inhibition. This mechanism disrupts TRP-1’s role in stabilizing the melanosomal membrane complex, further impairing eumelanin polymerization [3] [6].
Table 2: Enzymatic Binding Dynamics of 4-Nonylresorcinol
Target Enzyme | Inhibition Type | Binding Site | Effect on Kinetics | Structural Basis |
---|---|---|---|---|
Tyrosinase | Competitive | Catalytic Cu²⁺ center | ↑ Kₘ, ↔ Vₘₐₓ | Copper chelation via meta-OH groups |
TRP-1 | Non-competitive | Allosteric pocket | ↔ Kₘ, ↓ Vₘₐₓ | Hydrophobic interaction with alkyl chain |
Beyond direct enzyme inhibition, 4-NR modulates upstream signaling cascades that regulate melanogenic gene expression:
cAMP-Dependent Pathway Suppression: Ultraviolet (UV) radiation induces keratinocyte release of α-melanocyte-stimulating hormone (α-MSH), activating melanocortin 1 receptor (MC1R) on melanocytes. This triggers adenylate cyclase-mediated cAMP elevation and subsequent phosphorylation of cAMP response element-binding protein (CREB). 4-NR significantly reduces phosphorylated CREB (p-CREB) levels, as confirmed by western blotting in α-MSH-stimulated B16F10 cells, thereby diminishing CREB-driven transcription of microphthalmia-associated transcription factor (MITF) [3] [6].
MITF Proteasomal Degradation: MITF is the master regulator of melanogenic genes (TYR, TRP-1, TRP-2, DCT). 4-NR promotes phosphorylation of MITF at serine 73 via sustained activation of extracellular signal-regulated kinases (ERK1/2). This phosphorylation marks MITF for ubiquitination and proteasomal degradation. Immunofluorescence studies show cytoplasmic translocation of MITF within 6 hours of 4-NR exposure, coinciding with reduced nuclear occupancy [10]. Consequently, mRNA levels of TYR and TRP-1 decrease by >50% within 24 hours [3].
Modulation of PI3K/Akt Pathway: 4-NR activates phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, which further inhibits MITF transcriptional activity. This dual modulation—CREB suppression and ERK/MITF destabilization—synergistically downregulates melanogenesis at the transcriptional level [10].
Table 3: Effects of 4-Nonylresorcinol on Melanogenesis Signaling Molecules
Signaling Molecule | Effect of 4-NR | Downstream Impact | Experimental Evidence |
---|---|---|---|
p-CREB | ↓ 60–70% | Reduced MITF transcription | WB in α-MSH-stimulated B16 cells [3] |
MITF (nuclear) | ↓ 40% (protein), >50% (mRNA) | Downregulation of TYR, TRP-1, DCT | qPCR, immunofluorescence [10] |
ERK1/2 phosphorylation | ↑ 3-fold | MITF phosphorylation & degradation | Phospho-kinase array [10] |
PI3K/Akt activation | ↑ 2-fold | Suppression of MITF transcriptional activity | Kinase activity assays [10] |
4-NR disrupts melanin synthesis by interfering with melanosomal biogenesis and melanocyte-keratinocyte transfer:
Impaired Melanosomal Acidification: Melanosomal pH critically influences tyrosinase activity and eumelanin/pheomelanin balance. 4-NR inhibits vacuolar-type H⁺-ATPase (V-ATPase) activity, elevating melanosomal pH from ~4.5 to >6.0. This alkalization reduces tyrosinase stability and promotes its proteolytic degradation, as evidenced by decreased immunostaining of mature melanosomes (stages III–IV) in electron microscopy studies [6] [9].
Disrupted Maturation of Melanosomes: Melanosomes progress through four maturation stages (I–IV), with tyrosinase and related enzymes accumulating in later stages. 4-NR-treated melanocytes exhibit accumulation of stage I/II melanosomes (amorphous vesicles) and reduced stage III/IV melanosomes (fully melanized). This suggests blockade of the ion transport required for melanosomal enzyme activation [6].
Vesicular Trafficking Interference: 4-NR dysregulates Rab27A and melanophilin, key proteins mediating melanosome docking to the actin cytoskeleton. Confocal microscopy reveals perinuclear aggregation of melanosomes in 4-NR-treated cells, impairing their dendritic transport to keratinocytes. Consequently, co-culture models show 40% reduction in keratinocyte melanin uptake compared to controls [9].
Enhanced Lysosomal Degradation: 4-NR promotes premature endolysosomal fusion with melanosomes, leading to acid hydrolase-mediated degradation of melanogenic enzymes. LysoTracker staining shows increased co-localization with melanosomal markers (e.g., gp100) within 12 hours of treatment [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7